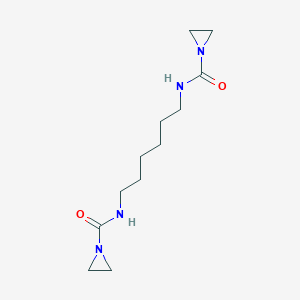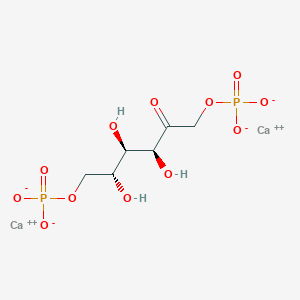
2-Chloro-1-hydroxyhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-hydroxyhexan-3-one is a chemical compound with the molecular formula C6H11ClO2. It is a colorless liquid that is commonly used in scientific research for its various properties and applications. In
Wirkmechanismus
The mechanism of action of 2-Chloro-1-hydroxyhexan-3-one is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-1-hydroxyhexan-3-one are not well understood. However, it is believed to have various effects on biological systems, including the inhibition of enzymes and the disruption of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-1-hydroxyhexan-3-one in lab experiments is its ability to act as a chiral reagent, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Chloro-1-hydroxyhexan-3-one in scientific research. One possible direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another possible direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
2-Chloro-1-hydroxyhexan-3-one can be synthesized through the reaction of 2-chloroacetyl chloride with 1,6-hexanediol in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-1-hydroxyhexan-3-one with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-hydroxyhexan-3-one is commonly used in scientific research for its various properties and applications. It is used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material for the synthesis of other chemicals, such as 2-chloro-1,3-dimethylimidazolinium chloride.
Eigenschaften
CAS-Nummer |
157474-45-8 |
|---|---|
Produktname |
2-Chloro-1-hydroxyhexan-3-one |
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.6 g/mol |
IUPAC-Name |
2-chloro-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3 |
InChI-Schlüssel |
WHSGLNPIAHRFOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(CO)Cl |
Kanonische SMILES |
CCCC(=O)C(CO)Cl |
Synonyme |
3-Hexanone, 2-chloro-1-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



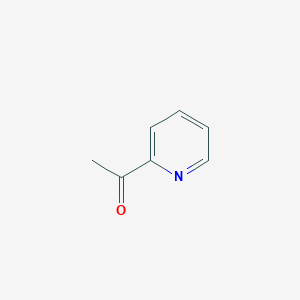
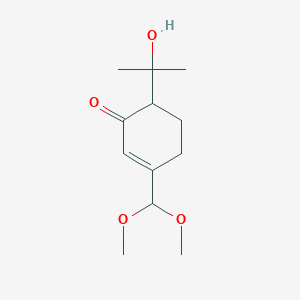
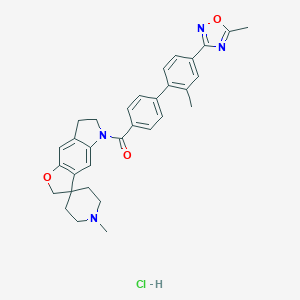
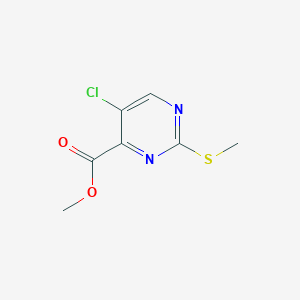
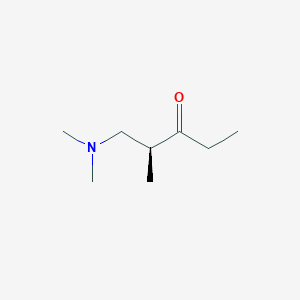
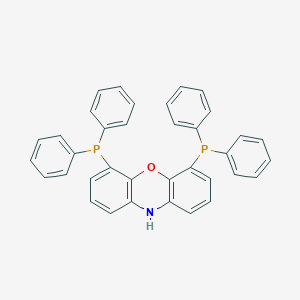
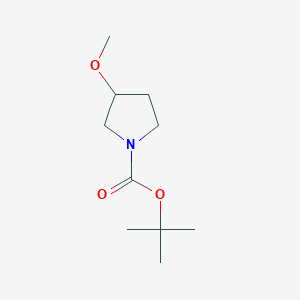
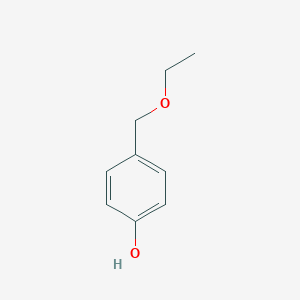
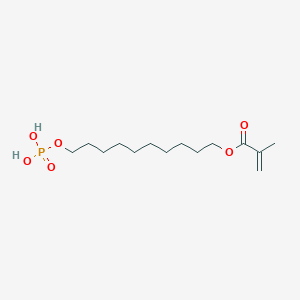
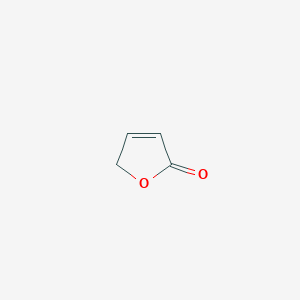
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
